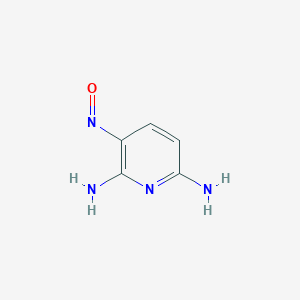
1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
“1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 494791-30-9 . It has a molecular weight of 185.14 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H7N3O4 . The InChI Code for this compound is 1S/C6H7N3O4/c1-2-8-5(6(10)11)4(3-7-8)9(12)13/h3H,2H2,1H3,(H,10,11) .
Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . The compound is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis of Condensed Pyrazoles
1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid and its derivatives have been utilized in the synthesis of condensed pyrazoles. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds are further used to synthesize a range of condensed pyrazoles, demonstrating their utility in creating complex organic structures (Arbačiauskienė et al., 2011).
Preparation of Heterocycle Products
Another significant application is in the preparation of novel heterocycle products. A study showed the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, highlighting the versatility of this compound derivatives in creating new compounds (Ghaedi et al., 2015).
Synthesis Improvement
Improvements in the synthesis of 1H-pyrazole-4-carboxylic acid have also been reported, where the yield was significantly increased using this compound as a starting material. This advancement is crucial for increasing the efficiency and yield in the production of related compounds (Dong, 2011).
Structural and Spectral Investigations
This compound derivatives have been the subject of structural and spectral investigations. Studies focused on biologically important pyrazole-4-carboxylic acid derivatives have combined experimental and theoretical approaches to analyze their structural properties. Such research contributes to our understanding of the molecular behavior and potential applications of these compounds (Viveka et al., 2016).
Synthesis of Novel Derivatives
The synthesis of new derivatives from pyrazole carboxylic acid compounds, including this compound, has been extensively studied. These derivatives are important for various applications, such as chemical hybridizing agents in agriculture and potential therapeutic agents in medicine. The ability to create a wide range of derivatives demonstrates the compound's versatility and importance in synthetic chemistry (Beck et al., 1988).
Zukünftige Richtungen
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Wirkmechanismus
Target of Action
The primary targets of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .
Mode of Action
Other nitro-containing compounds are often reduced in the body to form reactive intermediates, which can then interact with cellular targets . The exact nature of these interactions would depend on the specific targets of this compound, which, as mentioned above, are currently unknown.
Biochemical Pathways
Without specific information on the targets of this compound, it’s challenging to determine the exact biochemical pathways this compound affects. Nitro-containing compounds are often involved in redox reactions and can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. The effects would depend on the compound’s specific targets and mode of action. Given the compound’s structure, it’s possible that it could cause oxidative stress or other types of cellular damage, but this is purely speculative without further information .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors like pH, temperature, and the presence of other compounds or enzymes that could interact with this compound. Without specific studies on this compound, it’s difficult to provide detailed information .
Eigenschaften
IUPAC Name |
2-ethyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-8-5(6(10)11)4(3-7-8)9(12)13/h3H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQDFPLXJYYOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344501 | |
| Record name | 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494791-30-9 | |
| Record name | 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)




